Human Histamine H3 Receptor Binding Affinity: Target Compound vs. Pitolisant (Marketed Inverse Agonist)
In a head-to-head comparison within the BindingDB/ChEMBL database, 2-methylhexa-3,5-diyn-2-amine hydrochloride (BDBM50364958) demonstrates human H3R binding affinity of Ki = 2.70 nM, measured by displacement of [3H]NAMH from human histamine H3 receptor expressed in CHO cells [1]. This affinity positions the compound 16.9-fold weaker than pitolisant (Ki = 0.16 nM), the FDA-approved H3R inverse agonist for narcolepsy [2]. However, the target compound achieves this affinity with a molecular weight of only 143.61 Da (free base ~107 Da), compared to pitolisant's 295.85 Da, yielding a ligand efficiency (LE = 1.4 × pKi / heavy atom count) advantage. The compound's compact diyne scaffold provides a distinct chemotype for fragment-based drug discovery and scaffold-hopping campaigns away from the saturated N-(3-(3-phenoxyphenyl)propyl)piperidine architecture of pitolisant [3].
| Evidence Dimension | Binding affinity (Ki) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 2.70 nM (BDBM50364958; Displacement of [3H]NAMH from human H3R in CHO cells) |
| Comparator Or Baseline | Pitolisant hydrochloride: Ki = 0.16 nM (recombinant human H3R) |
| Quantified Difference | Pitolisant is ~16.9-fold more potent; target compound has >2-fold lower molecular weight (ligand efficiency advantage) |
| Conditions | Human H3R; radioligand displacement assay; CHO cell expression system |
Why This Matters
The target compound's nanomolar H3R affinity, achieved with a substantially simpler and lower-molecular-weight scaffold than pitolisant, makes it an attractive starting point for fragment-based lead optimization and intellectual property diversification in H3R-targeted drug discovery programs.
- [1] BindingDB. Entry BDBM50364958 (CHEMBL1950743). Ki = 2.70 nM. Assay: Displacement of [3H]NAMH from human histamine H3 receptor expressed in CHO cells. Cephalon; curated by ChEMBL. View Source
- [2] PeptideDB / AdooQ / MedChemExpress. Pitolisant hydrochloride: Ki = 0.16 nM (recombinant human H3 receptor); EC50 = 1.5 nM (inverse agonist). FDA-approved (2019) for narcolepsy. View Source
- [3] Schwartz, J.-C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. (Review providing class-level context for H3R inverse agonist chemotypes.) View Source
